molecular formula C8H11NO4 B13687869 Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate

Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate

Cat. No.: B13687869
M. Wt: 185.18 g/mol
InChI Key: PKDWIMPQLDEJEZ-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This specific compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors. Commonly, the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(5-oxazolyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(5-oxazolyl)propanol.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxy-3-(4-oxazolyl)propanoate: Similar structure but with a different position of the oxazole ring.

    Methyl 3-Hydroxy-3-(5-oxazolyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

This compound is unique due to the specific positioning of the oxazole ring and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3

InChI Key

PKDWIMPQLDEJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=CO1)O

Origin of Product

United States

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